molecular formula C16H12Cl2N2O2 B4085966 3-(4-chlorobenzyl)-1-(5-chloro-2-pyridinyl)-2,5-pyrrolidinedione

3-(4-chlorobenzyl)-1-(5-chloro-2-pyridinyl)-2,5-pyrrolidinedione

Cat. No. B4085966
M. Wt: 335.2 g/mol
InChI Key: BRAXQASEJVLCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-1-(5-chloro-2-pyridinyl)-2,5-pyrrolidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CC-1065 or its synthetic derivative, adozelesin. CC-1065 has been found to have potent antitumor activity and has been the subject of extensive research in the field of oncology.

Mechanism of Action

CC-1065 and adozelesin are DNA-binding agents that work by covalently binding to the minor groove of DNA. This binding results in the formation of a DNA adduct that is highly cytotoxic. The DNA adducts formed by CC-1065 and adozelesin are structurally unique and have been extensively studied using a variety of biochemical and biophysical techniques.
Biochemical and physiological effects:
CC-1065 and adozelesin have been shown to have a number of biochemical and physiological effects. These compounds have been shown to induce DNA damage, inhibit DNA replication, and cause cell cycle arrest. In addition, CC-1065 and adozelesin have been shown to induce apoptosis in cancer cells. These effects are thought to be responsible for the potent antitumor activity of these compounds.

Advantages and Limitations for Lab Experiments

The advantages of using CC-1065 and adozelesin in laboratory experiments include their potent antitumor activity and their ability to induce DNA damage. However, these compounds are highly cytotoxic and require careful handling. In addition, the synthesis of CC-1065 and adozelesin is complex and requires specialized expertise.

Future Directions

There are several future directions for research on CC-1065 and adozelesin. One area of research is the development of analogs of these compounds that have improved pharmacological properties. Another area of research is the development of targeted delivery systems for these compounds that can increase their efficacy and reduce their toxicity. Finally, there is a need for further studies to elucidate the mechanism of action of CC-1065 and adozelesin and to identify potential biomarkers for their activity.

Scientific Research Applications

CC-1065 and adozelesin have been extensively studied for their potential applications in cancer therapy. These compounds have been shown to have potent antitumor activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. CC-1065 and adozelesin work by binding to the minor groove of DNA and causing irreversible damage to the DNA helix. This results in cell cycle arrest and ultimately leads to cell death.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-(5-chloropyridin-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c17-12-3-1-10(2-4-12)7-11-8-15(21)20(16(11)22)14-6-5-13(18)9-19-14/h1-6,9,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAXQASEJVLCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=NC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzyl)-1-(5-chloro-2-pyridyl)dihydro-1H-pyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorobenzyl)-1-(5-chloro-2-pyridinyl)-2,5-pyrrolidinedione
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3-(4-chlorobenzyl)-1-(5-chloro-2-pyridinyl)-2,5-pyrrolidinedione
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3-(4-chlorobenzyl)-1-(5-chloro-2-pyridinyl)-2,5-pyrrolidinedione
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3-(4-chlorobenzyl)-1-(5-chloro-2-pyridinyl)-2,5-pyrrolidinedione
Reactant of Route 5
3-(4-chlorobenzyl)-1-(5-chloro-2-pyridinyl)-2,5-pyrrolidinedione
Reactant of Route 6
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3-(4-chlorobenzyl)-1-(5-chloro-2-pyridinyl)-2,5-pyrrolidinedione

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